molecular formula C8H14ClNO2 B2559039 2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride CAS No. 2377032-83-0

2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride

Cat. No.: B2559039
CAS No.: 2377032-83-0
M. Wt: 191.66
InChI Key: CZIFREFDZOSLGF-UHFFFAOYSA-N
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Description

2-Aminospiro[33]heptane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride typically involves constructing the spirocyclic scaffold through cycloaddition reactions. One common method is the [2+2] cycloaddition, where two double bonds couple to form a four-membered ring . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential interactions with biological molecules, such as proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride involves its interaction with molecular targets in the body. The compound contains functional groups, such as the carboxylic acid group (-COOH) and the amino group (-NH2), which can interact with target molecules, leading to biochemical changes. These interactions may involve binding to enzymes or receptors, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Aminospiro[3.3]heptane-2-carboxylic acid: This compound has a similar spirocyclic structure but differs in the position of the amino group.

    2-Azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound with a nitrogen atom in the ring structure.

Uniqueness

2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride is unique due to its specific arrangement of functional groups and its hydrochloride salt form, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-8(6(10)11)4-7(5-8)2-1-3-7;/h1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIFREFDZOSLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377032-83-0
Record name 2-aminospiro[3.3]heptane-2-carboxylic acid hydrochloride
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